molecular formula C11H7N3O2S B3013645 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid CAS No. 1023299-41-3

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid

Cat. No.: B3013645
CAS No.: 1023299-41-3
M. Wt: 245.26
InChI Key: JMOXHSOGPUXLLK-UHFFFAOYSA-N
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Description

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid: is a heterocyclic compound that combines the structural features of indazole and thiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid typically involves the condensation of indazole derivatives with thiazole carboxylic acid precursors. One common method includes the reaction of 1H-indazole with thiazole-4-carboxylic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Solvothermal methods, which involve the use of solvents at elevated temperatures and pressures, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

Chemistry: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound is utilized in the development of coordination polymers and other advanced materials with applications in catalysis, sensors, and electronic devices .

Comparison with Similar Compounds

  • 1H-Indazole-4-carboxylic acid
  • Thiazole-4-carboxylic acid
  • 2-(1H-Indazol-1-yl)thiazole derivatives

Uniqueness: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is unique due to its combined indazole and thiazole structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications compared to compounds containing only one of these moieties .

Properties

IUPAC Name

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOXHSOGPUXLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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